6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents attached to the core structure
Preparation Methods
The synthesis of 6-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylhydrazine in the presence of a base can lead to the formation of the desired triazolopyrimidine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
6-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE can be compared with other triazolopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.
Pyrimidino[4,5-d][1,3]oxazine: Shows antimicrobial properties.
The uniqueness of 6-[(3-CHLOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific substituents and the resulting biological activities, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H14ClN5O2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H14ClN5O2/c1-26-15-7-5-14(6-8-15)24-17-16(21-22-24)18(25)23(11-20-17)10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3 |
InChI Key |
ZKAGCDGBOXAULB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2 |
Origin of Product |
United States |
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